molecular formula C8H6N4O2 B8460131 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde

2-Hydroxy-5-tetrazol-2-yl-benzaldehyde

Cat. No. B8460131
M. Wt: 190.16 g/mol
InChI Key: LDMWCTPAPBSAPI-UHFFFAOYSA-N
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Patent
US05843966

Procedure details

Hexamethylenetetramine (5.6 g) was added to 4-tetrazol-2-yl-phenol (1.6 g) in trifluoroacetic acid (40 ml) and the mixture heated at 60° for 24 h. On cooling, the solution was poured into sulphuric acid (2N, 100 ml), extracted with ether (3×100 ml), dried (Na2SO4) and evaporated. The residue was purified by FCC (dichloromethane) to give the title compound as a yellow solid (930 mg).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.[N:11]1[N:12]([C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)[N:13]=[N:14][CH:15]=1.S(=O)(=O)(O)O.FC(F)(F)[C:30](O)=[O:31]>>[OH:22][C:19]1[CH:18]=[CH:17][C:16]([N:12]2[N:13]=[N:14][CH:15]=[N:11]2)=[CH:21][C:20]=1[CH:30]=[O:31]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
1.6 g
Type
reactant
Smiles
N=1N(N=NC1)C1=CC=C(C=C1)O
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 60° for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)N1N=CN=N1
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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